molecular formula C22H20N4O2 B1238303 Fellutanine CAS No. 175414-35-4

Fellutanine

Cat. No. B1238303
M. Wt: 372.4 g/mol
InChI Key: DNHODRZUCGXYKU-BGYRXZFFSA-N
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Description

Fellutanine A, B, C, and D are bio-active diketopiperazine alkaloids isolated from the cultures of Penicillium fellutanum . They belong to a class of naturally occurring 2,5-diketopiperazines . Originally, they were thought to be based on the “trans” cyclic dipetide cyclo (L-Trp-D-Trp), but were later shown to be based on the “cis” cyclic dipetide cyclo (L-Trp-L-Trp) .


Synthesis Analysis

Fellutanines are reversely C2-prenylated derivatives of cyclo-L-Trp-L-Trp. Fellutanines B and C from Penicillium fellutanum are mono- and diprenylated derivatives with an intact diketopiperazine ring .


Molecular Structure Analysis

The molecular formula of Fellutanine A is C22H20N4O2 . The average mass is 372.420 Da and the monoisotopic mass is 372.158630 Da .

Scientific Research Applications

1. Antibacterial and Antifungal Activity

Fellutanine A, along with other compounds, was tested for antibacterial and antifungal activities. However, none of the tested compounds, including fellutanine A, exhibited either antibacterial (MIC > 256 μg/mL) or antifungal activities (MIC > 512 μg/mL) (Zin et al., 2016).

2. Nerve Growth Factor Synthesis and Secretion

Fellutamide A, a related compound to fellutanine, was found to be a potent enhancer of nerve growth factor (NGF) synthesis and secretion in vitro. This compound enhanced the production of NGF in various cell types. The mode of action was suggested to be different from known NGF inducers (Yamaguchi et al., 1993).

3. Proteasome Inhibition and NGF Synthesis

Fellutamide B, another compound related to fellutanine, has been shown to inhibit proteasome catalytic activity. This inhibition results in increased NGF gene transcription via a cis-acting element in the promoter. This discovery suggests a connection between proteasome inhibition and NGF production, indicating a potential strategy for developing neurotrophic agents (Hines et al., 2008).

4. Neurotrophic and Neurogenic Potential

Fellutamide B and its synthetic path intermediates showed neurotrophic and neurogenic potential both in vitro and in vivo. These compounds, including fellutamide B, stimulated neurite outgrowth in Neuro2a cells without affecting cell viability. Additionally, some intermediates demonstrated anxiolytic and antidepressant-like activity in a zebrafish model, indicating their potential in treating psychiatric disorders (Reddy et al., 2018).

properties

IUPAC Name

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHODRZUCGXYKU-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424930
Record name cyclo(Trp-Trp)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fellutanine A

CAS RN

175414-35-4
Record name cyclo(Trp-Trp)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
AG Kozlovskii, VP Zhelifonova, TV Antipova - Applied biochemistry and …, 2013 - Springer
… were called as fellutanine A, fellutanine B, isofellutanine B, fellutanine C, isofel lutanine C, fellutanine D, and fellutanine E. It was established that fellutanine D exerts cytotoxic actions: …
Number of citations: 65 link.springer.com
NF Zelenkova, NG Vinokurova… - Applied Biochemistry and …, 2003 - Springer
… Fellutanine E, containing a hydroxyl at position 3 of the indole ring, produces a light blue color… Polar alkaloids (fellutanine A and fellutanine B) are separated in system I or system II. Less …
Number of citations: 24 link.springer.com
WW May Zin, S Buttachon, T Dethoup, C Fernandes… - Marine Drugs, 2016 - mdpi.com
Two new cyclotetrapeptides, sartoryglabramides A (5) and B (6), and a new analog of fellutanine A (8) were isolated, together with six known compounds including ergosta-4, 6, 8 (14), …
Number of citations: 44 www.mdpi.com
NG Vinokurova, LV Boichenko… - Applied Biochemistry and …, 2003 - Springer
… fellutanum VKM F-1073; fellutanine A in P. fellutanum F-3020; roquefortine, 3,12-… Only fellutanine A, the first in the biosynthetic pathway of fellutanines, was found in wheat …
Number of citations: 22 link.springer.com
D Schulz, B Ohlendorf, H Zinecker… - Journal of natural …, 2011 - ACS Publications
… The antibacterial activity of the crude extracts was due to the presence of the known diketopiperazine fellutanine (cyclo(Trp-Trp)). The eutypoids were neither cytotoxic nor antibacterial, …
Number of citations: 31 pubs.acs.org
AG Kozlovsky, NG Vinokurova, VM Adanin - Applied Biochemistry and …, 2000 - Springer
… , we found a minor amount of metabolite 6 (C22H2oN402, measured 372.1598; calculated 372.1586) whose physicochemical characteristics (Tables l, 2) were identical to fellutanine A, …
Number of citations: 12 link.springer.com
R Singla, V Jaitak - Current Computer-Aided Drug Design, 2017 - ingentaconnect.com
… - revealed that fellutanine B have a better binding affinity than the standard oestradiol. Fellutanine B … Upon 3D analysis of the Fellutanine B and receptor interaction, it was found that the …
Number of citations: 7 www.ingentaconnect.com
A Blanc, DM Perrin - Peptide Science, 2019 - Wiley Online Library
… Many HO-HPIC alkaloids, such gypsetin (2), fellutanine (3) and the okaramine family of products contain a diketopiperazine (DKP) motif (piperazinedione alkaloids, indole …
Number of citations: 3 onlinelibrary.wiley.com
DP Iga - Chem. Res. J, 2020 - chemrj.org
… All homogenous D,L-2,5-diketopiperazines as well as some of their derivatives are part of the latter category: fellutanine A, dimethylfellutanine A, fellutanine C, fellutanine D, …
Number of citations: 8 chemrj.org
SM Li - Natural product reports, 2010 - pubs.rsc.org
Covering: up to mid-2009 Prenylated indole alkaloids are hybrid natural products derived from prenyl diphosphates and tryptophan or its precursors and widely distributed in …
Number of citations: 474 pubs.rsc.org

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